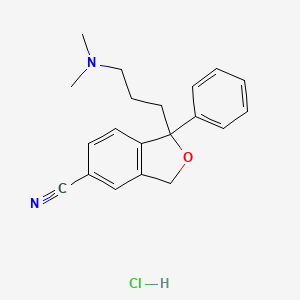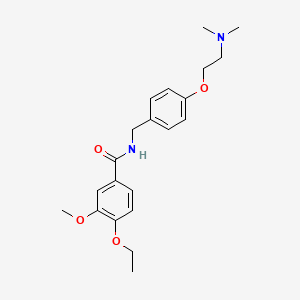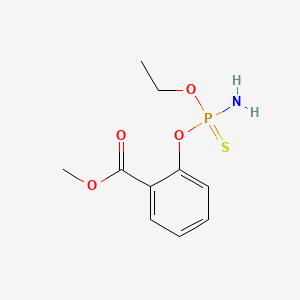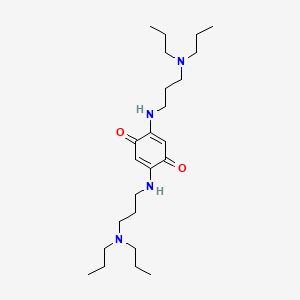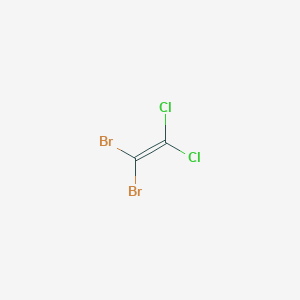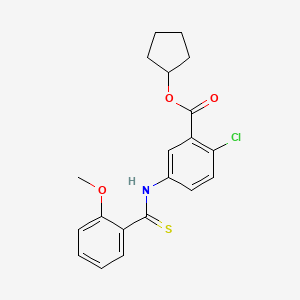
Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom, a methoxyphenyl group, and a cyclopentyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxomethyl intermediate: This step involves the reaction of 2-methoxyphenyl isothiocyanate with an appropriate nucleophile to form the thioxomethyl intermediate.
Substitution reaction: The thioxomethyl intermediate undergoes a substitution reaction with 2-chloro-5-aminobenzoic acid to form the desired product.
Esterification: The final step involves the esterification of the substituted benzoic acid with cyclopentanol under acidic conditions to yield the cyclopentyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, ethyl ester
- Benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, propyl ester
Uniqueness
The uniqueness of benzoic acid, 2-chloro-5-(((2-methoxyphenyl)thioxomethyl)amino)-, cyclopentyl ester lies in its cyclopentyl ester group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl ester analogs
Properties
CAS No. |
135813-04-6 |
|---|---|
Molecular Formula |
C20H20ClNO3S |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
cyclopentyl 2-chloro-5-[(2-methoxybenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C20H20ClNO3S/c1-24-18-9-5-4-8-15(18)19(26)22-13-10-11-17(21)16(12-13)20(23)25-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,26) |
InChI Key |
NTKKGOUYTCUFDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



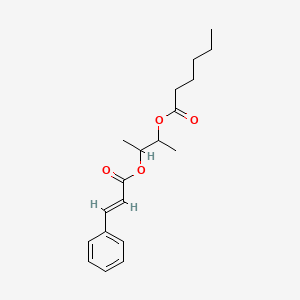

![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)
